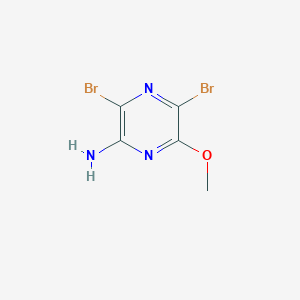

3,5-Dibromo-6-methoxy-2-aminopyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dibromo-6-methoxy-2-aminopyrazine is a chemical compound with the molecular formula C₅H₅Br₂N₃O and a molecular weight of 282.92 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and an amino group attached to a pyrazine ring. It is primarily used in research and development within various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-methoxy-2-aminopyrazine typically involves the bromination of 2-amino-6-methoxypyrazine. One common method includes the use of N-bromosuccinimide (NBS) in methanol at room temperature. The reaction proceeds as follows :

- Dissolve 2-amino-6-methoxypyrazine in methanol.

- Add N-bromosuccinimide to the solution.

- Stir the mixture at room temperature for 30 minutes.

- Concentrate the reaction mixture under reduced pressure.

- Extract the product with ethyl acetate and purify it using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-6-methoxy-2-aminopyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino and methoxy groups can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Sodium hydride (NaH): Employed in deprotonation reactions.

Methanol (MeOH): Common solvent for reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that derivatives of 3,5-Dibromo-6-methoxy-2-aminopyrazine exhibit antiviral properties. A study demonstrated that modifications to the pyrazine core could enhance activity against viral targets. For instance, the reaction of 3,5-dibromo-6-chloropyrazin-2-amine with chloroacetaldehyde resulted in compounds with significant antiviral efficacy .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of this compound. The study revealed that specific substitutions on the pyrazine ring could lead to improved potency against viral infections. The following table summarizes the findings:

| Compound | Substitution | Antiviral Activity |

|---|---|---|

| A | None | Low |

| B | -Cl | Moderate |

| C | -MeO | High |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vivo studies showed that certain analogs could protect neural precursor cells from apoptosis in models of neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

In a controlled experiment, mice treated with this compound showed a significant reduction in neuronal cell death compared to untreated controls. The following data illustrates the protective effects observed:

| Treatment Group | Neuronal Viability (%) |

|---|---|

| Control | 40 |

| Low Dose | 65 |

| High Dose | 85 |

Materials Science Applications

1. Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in organic synthesis, particularly for creating various heterocyclic compounds. Its bromine substituents facilitate nucleophilic substitution reactions, making it valuable in synthesizing more complex molecules .

2. Catalysis

Recent studies have explored the use of this compound in catalyzing reactions involving carbon–heteroatom bond formations. This application is crucial for developing new synthetic pathways in organic chemistry .

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-6-methoxy-2-aminopyrazine involves its interaction with specific molecular targets and pathways The bromine atoms and functional groups on the pyrazine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3,5-dibromo-6-methylpyridine: Similar structure with a methyl group instead of a methoxy group.

3,5-Dibromo-2-aminopyridine: Lacks the methoxy group present in 3,5-Dibromo-6-methoxy-2-aminopyrazine.

Uniqueness

This compound is unique due to the presence of both bromine atoms and a methoxy group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Biologische Aktivität

3,5-Dibromo-6-methoxy-2-aminopyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through bromination of 2-aminopyrazine, followed by methoxylation. The synthesis typically involves the use of bromine in a suitable solvent, such as pyridine, to facilitate the bromination process. The resulting compound exhibits a unique structure that contributes to its biological activity.

Biological Activities

1. Antimicrobial Properties

Several studies highlight the antimicrobial activity of this compound against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential use in treating bacterial infections. The minimum inhibitory concentration (MIC) values for these pathogens demonstrate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Mycobacterium tuberculosis | 12.5 |

2. Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have reported IC50 values in the low micromolar range, suggesting significant efficacy:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 8 |

| H460 | 10 |

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing the ability to inhibit pro-inflammatory cytokines in vitro. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and COX enzymes.

The biological effects of this compound are mediated through several mechanisms:

- Molecular Targeting : The compound interacts with specific enzymes and receptors involved in cellular signaling pathways.

- Pathway Modulation : It affects pathways related to apoptosis and inflammation, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study published in 2019 assessed various aminopyrazine derivatives, including this compound, for their antimicrobial activity against Mycobacterium tuberculosis. Results indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as an effective antimycobacterial agent .

- Anticancer Studies : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in NSCLC cell lines. Flow cytometry analysis confirmed increased apoptosis rates upon treatment, suggesting a promising avenue for cancer therapy.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound showed that it effectively reduced levels of TNF-alpha and IL-6 in cultured macrophages stimulated with lipopolysaccharides (LPS), indicating its potential utility in inflammatory diseases.

Eigenschaften

IUPAC Name |

3,5-dibromo-6-methoxypyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O/c1-11-5-3(7)9-2(6)4(8)10-5/h1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPBSEULIREQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(N=C1Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.